2-(2,2-Difluorocyclopropyl)aniline

Description

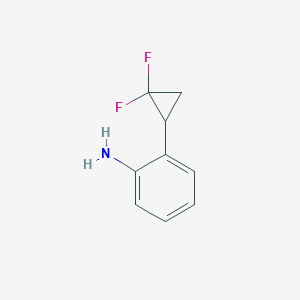

2-(2,2-Difluorocyclopropyl)aniline is a fluorinated aromatic amine with the molecular formula C₉H₉F₂N and a molar mass of 169.17 g/mol . Its structure features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions, attached to the aniline moiety at the ortho position (Figure 1). Key identifiers include:

- CAS Registry Number: 1892415-35-8

- SMILES: C1C(C1(F)F)C2=CC=CC=C2N

- InChIKey: WWQFYSHEIYCVIY-UHFFFAOYSA-N .

The compound exhibits predicted collision cross-section (CCS) values ranging from 137.1 Ų (for [M+H]+) to 149.0 Ų (for [M+Na]+), indicating moderate molecular compactness in gas-phase ion mobility spectrometry .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQFYSHEIYCVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Drug Discovery

The difluorocyclopropyl moiety has been explored for its ability to improve drug properties. Research indicates that fluorinated compounds often exhibit enhanced binding affinities to biological targets. This enhancement is attributed to increased lipophilicity and metabolic stability, making 2-(2,2-Difluorocyclopropyl)aniline a promising candidate for pharmaceutical development.

- Potential Therapeutic Uses : Given its structure, this compound could serve as a building block for designing new drugs targeting various diseases. Its unique properties may lead to improved efficacy and reduced side effects compared to non-fluorinated analogs.

Materials Science

Aromatic amines are widely used in the development of polymers and organic electronics. The incorporation of the difluorocyclopropyl group may impart specific functionalities to materials, enhancing their performance in applications such as:

- Conductive Polymers : The unique electronic properties of this compound could facilitate the development of novel conductive materials.

- Coatings and Adhesives : Its chemical stability and reactivity may make it suitable for use in durable coatings or adhesives that require specific thermal or chemical resistance.

Chemical Reactivity Studies

The unique structure of this compound allows for extensive studies on its reactivity with various biological targets. Research has shown that fluorinated compounds can alter interaction profiles significantly compared to their non-fluorinated counterparts.

- Interaction Studies : Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic applications and mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- and 4-(2,2-Difluorocyclopropyl)aniline

The positional isomers of 2-(2,2-difluorocyclopropyl)aniline differ in the substitution pattern of the cyclopropyl group on the benzene ring. Key distinctions include:

Structural and Functional Implications :

Fluorinated Aniline Derivatives

2-(Difluoromethylsulphonyl)-6-fluoroaniline

This compound (CAS: Not available; MDL: MFCD30723419) replaces the cyclopropyl group with a difluoromethylsulphonyl moiety. Key differences include:

- Electronic Effects : The electron-withdrawing sulphonyl group significantly reduces the electron density of the aromatic ring, altering reactivity in electrophilic substitution reactions .

- Applications : Used in pharmaceutical and agrochemical research for its versatility in synthesizing fluorinated intermediates .

Derivatives with Extended Functional Groups

Examples include N-(2,2-difluorocyclopropyl)methyl carboxamides (e.g., PBGJ3083, CAS: 123131-67-9), where the aniline is replaced by a carboxamide-linked cyclopropyl group. These derivatives are prioritized in drug discovery for their metabolic stability and bioavailability .

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to 2-(2,2-difluorocyclopropyl)aniline involves the cyclopropanation of aniline or aniline derivatives with difluorocarbene precursors. The key step is the formation of the difluorocyclopropane ring, which is typically achieved by the reaction of alkenes bearing an amino substituent with difluorocarbene generated in situ from various reagents.

Preparation Methods of this compound

Cyclopropanation Using Difluorocarbene Precursors

Chlorodifluoromethane (Freon 22) as Difluorocarbene Source

- Chlorodifluoromethane can be used as a difluorocarbene source in the presence of phase-transfer catalysts such as tetraarylarsonium salts.

- The reaction with aniline derivatives proceeds at room temperature over several hours, producing difluorocyclopropyl-substituted anilines with moderate to good yields.

- This method benefits from mild conditions but requires careful handling of chlorodifluoromethane due to environmental concerns.

Sodium Halodifluoroacetates (ClCF2COONa and BrCF2COONa)

- Sodium chlorodifluoroacetate and sodium bromodifluoroacetate are widely used reagents for generating difluorocarbene under thermal conditions.

- The reaction typically involves heating the sodium salt with the aniline-substituted alkene in high-boiling solvents like diglyme or triglyme at temperatures ranging from 150 to 190 °C.

- Sodium bromodifluoroacetate offers advantages over the chloro analogue, including greater thermal stability, lower decomposition temperature, and higher yields (up to ~99%) at 150 °C.

- Microwave irradiation has been employed to accelerate these reactions, reducing reaction times to minutes.

(Triphenylphosphonio)difluoroacetate (PDFA)

- PDFA is a stable, free-flowing solid prepared from triphenylphosphine and halodifluoroacetate salts.

- Upon heating (ca. 80 °C) in polar aprotic solvents such as N-methylpyrrolidone, PDFA decarboxylates to generate difluorocarbene.

- This reagent offers operational simplicity and air/moisture stability, making it attractive for laboratory-scale synthesis.

Methyl 2,2-Difluorosulfonyldifluoroacetate (MDFA)

- MDFA serves as a difluorocarbene source under mild conditions.

- The reagent reacts with aniline derivatives in minimal solvent amounts, often with fluoride traps such as hexamethyldisiloxane to improve reaction efficiency.

- Yields of difluorocyclopropyl anilines using MDFA are reported to be high (e.g., 82% NMR yield for α-methylstyrene derivatives).

Palladium-Catalyzed Cyclopropanation

- Palladium-catalyzed cyclopropanation of aniline derivatives with 2,2-difluorocyclopropane has been reported as an effective method.

- This approach allows for high yields and selectivity, suitable for pharmaceutical applications.

- Industrial production often employs optimized palladium catalysts in continuous flow reactors to enhance scalability, safety, and purity.

Photoredox-Catalyzed Ring-Opening and Functionalization (Emerging Method)

- Recent advances include photoredox-catalyzed ring-opening and regioselective functionalization of gem-difluorinated cyclopropanes.

- Although this method focuses on downstream functionalization rather than initial preparation, it offers mild conditions and high regioselectivity, expanding the synthetic utility of difluorocyclopropyl anilines.

Comparative Data Table of Preparation Methods

| Method | Difluorocarbene Source | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phase-transfer catalysis | Chlorodifluoromethane | Room temp, 4 h | Moderate to High | Mild conditions | Environmental concerns, handling |

| Thermal decomposition | Sodium chlorodifluoroacetate | 180–190 °C, diglyme | Moderate | Established method | High temp, hygroscopic reagent |

| Thermal decomposition | Sodium bromodifluoroacetate | 150 °C, diglyme | Up to 99 | Stable, lower temp, high yield | Requires high-boiling solvent |

| Thermal decomposition | (Triphenylphosphonio)difluoroacetate (PDFA) | 80 °C, NMP | High | Air/moisture stable, easy handling | Requires preparation of PDFA |

| Thermal decomposition | Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) | Mild, minimal solvent | ~82 (NMR yield) | Mild conditions, efficient | Requires fluoride traps |

| Pd-catalyzed cyclopropanation | 2,2-Difluorocyclopropane | Pd catalyst, optimized conditions | High | High selectivity, scalable | Catalyst cost, optimization needed |

| Photoredox catalysis (functionalization) | gem-Difluorocyclopropane derivatives | Mild, light, photocatalyst | Not for initial prep | Regioselective, mild conditions | Emerging, specialized equipment |

Q & A

Q. What are effective synthetic routes for 2-(2,2-Difluorocyclopropyl)aniline?

Synthesis typically involves cyclopropanation of fluorinated precursors. For example:

- Cyclopropane ring formation : Utilize fluorinated olefins (e.g., vinyl fluorides) with diazo compounds under transition metal catalysis (e.g., Rh or Cu) to form the difluorocyclopropyl moiety .

- Functionalization : Introduce the aniline group via nucleophilic substitution or reductive amination. A derivative, 4-(2,2-difluorocyclopropyl)aniline hydrochloride, has been synthesized using similar strategies, highlighting the need for anhydrous conditions and inert atmospheres to prevent decomposition .

- Building blocks : Ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) can serve as a precursor for further functional group transformations .

Q. How can the structure of this compound be characterized?

Key techniques include:

- NMR spectroscopy : NMR is critical for confirming the difluorocyclopropyl group (δ ≈ -120 to -140 ppm for CF), while NMR resolves aromatic protons (δ ≈ 6.5–7.5 ppm) .

- X-ray crystallography : Determines spatial arrangement of the cyclopropane ring and substituents, essential for studying steric effects in drug design .

- pKa determination : Experimental methods (e.g., potentiometric titration) yield pKa ≈ 2.5–3.0 for the aniline group, consistent with computational predictions .

Q. What are the stability and storage requirements for this compound?

- Light sensitivity : Store in amber vials under inert gas (e.g., N) to prevent photodegradation .

- Temperature : Long-term stability requires storage at <-20°C to mitigate thermal decomposition .

- Moisture control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence bioactivity in drug discovery?

- Conformational restriction : The rigid cyclopropane ring enforces specific spatial orientations, enhancing target binding selectivity. For example, ((S)-2,2-difluorocyclopropyl) derivatives are used in tyrosine kinase inhibitors (e.g., PF-06700841) to optimize binding to JAK/TYK2 enzymes .

- Metabolic stability : Fluorination reduces oxidative metabolism, extending half-life in vivo .

- Bioisosterism : The CF group mimics carbonyl or methylene groups, enabling isosteric replacements in lead optimization .

Q. How can stereochemical challenges in synthesis be addressed?

- Chiral catalysts : Asymmetric cyclopropanation with Rh(S-PTTL) achieves enantiomeric excess (ee >90%) for (S)-configured derivatives .

- Resolution techniques : Diastereomeric salt formation (e.g., using L-tartaric acid) separates enantiomers post-synthesis .

Q. How to resolve contradictions in reported solubility data?

- Solvent purity : Trace water or impurities in DMSO/chloroform can skew results; use HPLC-grade solvents .

- Temperature control : Solubility in chloroform increases from 25°C to 40°C (e.g., from 5 mg/mL to 15 mg/mL) .

- Analytical validation : Cross-validate with HPLC-UV (λ = 254 nm) to quantify dissolved analyte accurately .

Data Analysis and Methodological Challenges

Q. How to troubleshoot low yields in cyclopropanation reactions?

- Catalyst screening : Compare Rh(OAc) (yield: 40–50%) vs. Cu(OTf) (yield: 60–70%) under identical conditions .

- Reaction time optimization : Extend from 12 to 24 hours to achieve >90% conversion in sluggish reactions .

- Byproduct analysis : GC-MS identifies undesired dimers or fluorinated alkanes, guiding solvent or catalyst adjustments .

Q. What computational methods predict the compound’s reactivity?

- DFT calculations : Model transition states for cyclopropanation (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .

Applications in Drug Development

Q. How is this compound used in kinase inhibitor design?

- Scaffold modification : The difluorocyclopropyl-aniline core in PF-06700841 reduces off-target effects in autoimmune therapies by minimizing hydrophobic interactions with non-target kinases .

- SAR studies : Fluorine substitution at the cyclopropane ring improves potency (IC <10 nM) compared to non-fluorinated analogs .

Q. What are the limitations of fluorinated cyclopropanes in medicinal chemistry?

- Synthetic complexity : Multi-step synthesis (e.g., 5–7 steps) reduces scalability .

- Toxicity risks : Metabolites like fluoroacetate may exhibit off-target toxicity; assess via in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.